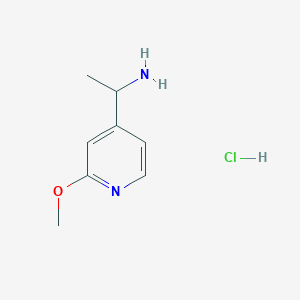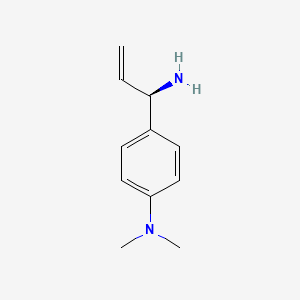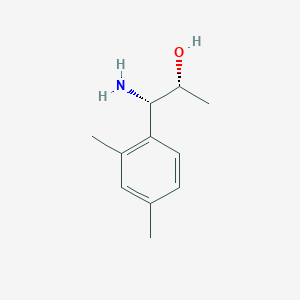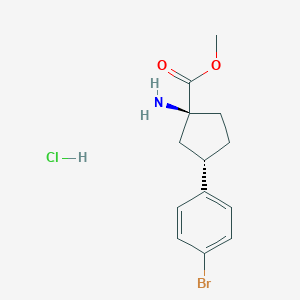
(S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is known for its biological activity, making it a valuable target for synthesis and study in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Propanoic Acid Moiety: This step involves the alkylation of the pyrazole ring with a suitable alkyl halide, followed by hydrolysis to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a drug candidate due to its pyrazole ring, which is known for various pharmacological activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4,5-Dihydro-1H-pyrazol-1-yl)ethanone: Known for its potential as a tubulin polymerization inhibitor.
1-Methylindol derivatives: Studied for their anticancer activity and ability to inhibit tubulin polymerization.
Uniqueness
(S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxycarbonyl group and pyrazole ring make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H11N3O4 |
|---|---|
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
(2S)-2-(methoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid |
InChI |
InChI=1S/C8H11N3O4/c1-15-8(14)10-6(7(12)13)5-11-4-2-3-9-11/h2-4,6H,5H2,1H3,(H,10,14)(H,12,13)/t6-/m0/s1 |
Clave InChI |
KIYJQPXEPMKJSL-LURJTMIESA-N |
SMILES isomérico |
COC(=O)N[C@@H](CN1C=CC=N1)C(=O)O |
SMILES canónico |
COC(=O)NC(CN1C=CC=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13046932.png)
![Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13046936.png)
![3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13046937.png)











